cis-12-Octadecenoic acid

説明

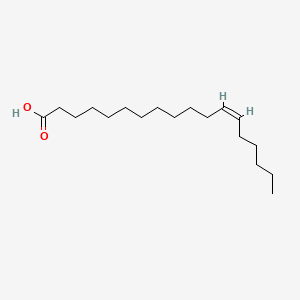

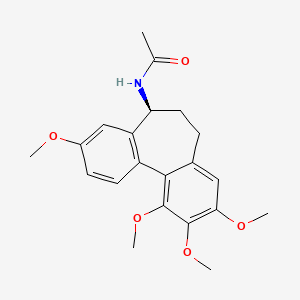

“Cis-12-Octadecenoic acid” is a monounsaturated C-18 fatty acid . It is a positional isomer of oleic acid . The methyl ester form of this acid is more lipid-soluble and can be used as a standard for analysis .

Synthesis Analysis

“Cis-12-Octadecenoic acid” is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . This process is reversible, and the conversion between LA and 10-HOE (10-hydroxy-cis-12 octadecenoic acid) can be catalyzed by MCRA (myosin-cross-reactive antigen) from bifidobacteria .Molecular Structure Analysis

The molecular formula of “cis-12-Octadecenoic acid” is C18H34O2 . The molecular weight is 282.461 Da .Chemical Reactions Analysis

“Cis-12-Octadecenoic acid” plays a significant role in the production of conjugated linoleic acid (CLA). It is the first intermediate in the production of CLA in lactobacilli . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .Physical And Chemical Properties Analysis

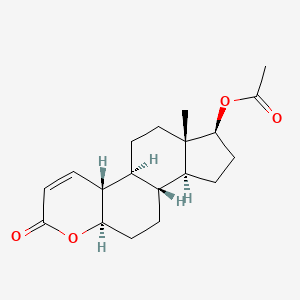

“Cis-12-Octadecenoic acid” has a molecular weight of 296.49 . It is stored at a temperature of -20°C . The solubility of the methyl ester form of this acid varies with different solvents: DMF: 15 mg/ml, DMSO: 20 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.25 mg/ml .科学的研究の応用

Microbiology and Biotechnology

cis-12-Octadecenoic acid: plays a crucial role in the transformation of linoleic acid into conjugated linoleic acid (CLA) by bifidobacteria. This process is significant due to CLA’s health-associated benefits, such as anti-carcinogenic, anti-obesity, and anti-inflammatory effects . The compound serves as an intermediate in the production of CLA, and its precise role in CLA production among bifidobacteria has been elucidated, showcasing its potential in probiotic and nutritional research.

Food Science and Technology

In the food industry, cis-12-Octadecenoic acid is involved in the synthesis of bioactive compounds that can be integrated into food packaging materials. This integration helps in extending the shelf life of food products by protecting them from microbial contamination and oxidative damage . The compound’s ability to interact with other molecules makes it a valuable asset in creating enhanced food packaging solutions.

Environmental Chemistry

The environmental impact of plastics has led to the exploration of biodegradable alternatives like polylactic acid, where cis-12-Octadecenoic acid can be used as a precursor or additive to improve the material’s properties. Its incorporation into bioplastics contributes to the development of sustainable materials that are carbon neutral and potentially solve issues related to plastic pollution and climate change .

Advanced Manufacturing Technology

cis-12-Octadecenoic acid: finds applications in the field of 3D printing, particularly in the production of polylactic acid (PLA) filaments used in fused deposition modeling (FDM). The compound’s properties can enhance the mechanical strength and durability of PLA, making it suitable for a wide range of 3D printing applications, from prototyping to the creation of final products .

Biomedical Applications

In biomedical research, cis-12-Octadecenoic acid is utilized for its bioactive properties. It can be incorporated into biomaterials for tissue engineering, drug delivery systems, and wound healing applications. Its biocompatibility and non-toxic nature make it an excellent candidate for developing medical devices and implants that interact with biological systems .

Pharmacology

The compound’s bioactive characteristics are also leveraged in pharmacology for the development of new therapeutic agents. Its interaction with various cellular pathways can lead to the discovery of novel drugs with anti-inflammatory, anti-carcinogenic, or weight management properties .

将来の方向性

作用機序

Target of Action

cis-12-Octadecenoic acid, also known as (Z)-12-Octadecenoic acid, primarily targets the Peroxisome proliferator-activated receptor delta (PPARδ) in humans . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .

Mode of Action

cis-12-Octadecenoic acid interacts with its target, PPARδ, and modulates its activity

Biochemical Pathways

cis-12-Octadecenoic acid is a metabolite of linoleic acid (LA), produced by the enzyme linoleate hydratase in lactobacilli . It is involved in the regulation of glucose homeostasis by activating GPR40 and GPR120 . It also plays a role in the NRF2 pathway, which is a critical regulator of cellular resistance to oxidants .

Pharmacokinetics

It is known that the compound interacts with pparδ in humans . More research is needed to fully understand the ADME properties of cis-12-Octadecenoic acid and their impact on its bioavailability.

Result of Action

cis-12-Octadecenoic acid has been shown to have anti-inflammatory effects. It suppresses the production of inflammatory cytokines and inhibits the antigen-induced immunoactivation . It also regulates glucose homeostasis and increases resistance to obesity .

Action Environment

The action of cis-12-Octadecenoic acid can be influenced by various environmental factors. For instance, the presence of certain gut bacteria, such as Lactobacillus plantarum, can affect the production of cis-12-Octadecenoic acid from linoleic acid . .

特性

IUPAC Name |

(Z)-octadec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDXHIBHVMDST-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-12-Octadecenoic acid | |

CAS RN |

13126-37-9 | |

| Record name | 12-Octadecenoic acid, (12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-OCTADECENOIC ACID, (12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)

![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)

![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)

![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)